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Compound of Interest

Compound Name:
(4-cyclopropylmorpholin-2-

yl)methanamine

CAS No.: 1017114-81-6

Cat. No.: B6282981

Get Quote

High-Value Scaffold for CNS-Active Ligand Design

Executive Summary
4-(Cyclopropylmethyl)-2-morpholinemethanamine (CAS: 141815-15-8, as dihydrochloride) is a

bifunctional heterocyclic intermediate used primarily in the synthesis of G-Protein Coupled

Receptor (GPCR) modulators.[1] Its structure combines a morpholine core (imparting aqueous

solubility and hydrogen-bonding potential) with two critical pharmacophoric elements:[2]

N-Cyclopropylmethyl (N-CPM) group: A classic steric substituent often associated with opioid

receptor antagonism and partial agonism.

C2-Primary Methanamine: A versatile handle for further elaboration into amides, ureas, or

sulfonamides, allowing the construction of diverse chemical libraries.

This guide analyzes the molecule’s structural integrity, synthetic accessibility, and utility in drug

discovery, specifically targeting Opioid, Sigma, and Dopamine receptor families.
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Chemical Structure & Physicochemical
Properties[3][4][5][6][7][8][9][10][11]
Identification

IUPAC Name: [4-(Cyclopropylmethyl)morpholin-2-yl]methanamine[1][3]

CAS Number: 141815-15-8 (Dihydrochloride salt)[1]

Molecular Formula:

(Free Base)

Molecular Weight: 170.25 g/mol (Free Base); ~243.17 g/mol (2HCl)

SMILES:C1CC1CN2CCOC(C2)CN

Structural Analysis
The molecule exists predominantly in a chair conformation to minimize 1,3-diaxial interactions.

The Morpholine Ring: Acts as a bioisostere for piperazine or piperidine, lowering lipophilicity

(LogP) while maintaining metabolic stability.

The C2-Chirality: The C2 position is a stereocenter. While often supplied as a racemate, the

(S)- and (R)-enantiomers can exhibit distinct pharmacological profiles. The (S)-isomer is

often preferred in specific CNS programs (e.g., Reboxetine analogs).

The Cyclopropylmethyl Group: This group provides significant hydrophobic bulk and is

metabolically robust compared to simple alkyl chains. It is a "privileged" substituent in

medicinal chemistry, known to switch efficacy from agonist to antagonist in morphinan

scaffolds.

Calculated Properties (Free Base)
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Property Value Significance

cLogP ~0.8 - 1.2
Optimal for CNS penetration

(Blood-Brain Barrier crossing).

TPSA ~38 Å²
Well below the 90 Å² threshold

for CNS drugs.

pKa (Basic N) ~8.5 (Morpholine)
Predominantly protonated at

physiological pH.

pKa (Primary Amine) ~9.8
Highly basic; requires

protection during synthesis.

Synthetic Pathways & Methodology
The synthesis of 4-(Cyclopropylmethyl)-2-morpholinemethanamine requires differentiating the

two nitrogen atoms. The most robust route involves constructing the morpholine ring with the

C2-methanamine protected, or selectively alkylating the morpholine nitrogen.

Primary Synthetic Route: Reductive Amination
This protocol assumes the starting material is 2-(Aminomethyl)morpholine (often N-Boc

protected at the primary amine).

Step 1: Selective N-Alkylation The secondary amine of the morpholine ring is alkylated using

cyclopropanecarboxaldehyde and a reducing agent. This avoids the over-alkylation risks

associated with alkyl halides.

Step 2: Deprotection If the primary amine was Boc-protected to prevent side reactions, it is

removed using HCl/Dioxane or TFA.

Visualization of Synthesis (DOT)
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Caption: Figure 1. Selective synthesis via reductive amination and acid-mediated deprotection.

Validated Experimental Protocol (Reductive Amination)
This protocol is designed for self-validation via TLC and LC-MS monitoring.

Reagents:

2-(N-Boc-aminomethyl)morpholine (1.0 eq)

Cyclopropanecarboxaldehyde (1.2 eq)

Sodium triacetoxyborohydride (STAB) (1.5 eq)

1,2-Dichloroethane (DCE) (Solvent)

Acetic Acid (Catalytic, 0.1 eq)

Procedure:

Imine Formation: Dissolve the morpholine starting material in DCE (0.1 M concentration).

Add cyclopropanecarboxaldehyde and catalytic acetic acid. Stir at room temperature for 30

minutes under Nitrogen.

Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).[4]

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm

to room temperature and stir for 12 hours.

Quench: Quench with saturated aqueous
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. Extract with DCM (

).

Purification: Dry organic layers over

, concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).

Salt Formation: Dissolve the resulting oil in diethyl ether and add 2.0 eq of 4M HCl in

dioxane. Filter the white precipitate.

Structural Characterization
To ensure scientific integrity, the identity of the compound must be verified using NMR and

Mass Spectrometry.

Proton NMR ( -NMR) Expectations
Solvent:

or

.

Cyclopropyl Ring: Distinctive high-field multiplets.

0.1 – 0.4 ppm (2H, m, cyclopropyl

)

0.5 – 0.7 ppm (2H, m, cyclopropyl

)

0.9 – 1.1 ppm (1H, m, cyclopropyl CH)

Morpholine Core:

2.8 – 3.2 ppm (Multiplets, ring protons adjacent to N)

3.6 – 4.0 ppm (Multiplets, ring protons adjacent to O)
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Exocyclic Methylene:

2.3 – 2.5 ppm (Doublet/Multiplet,

)

2.6 – 2.8 ppm (Multiplets,

)

Mass Spectrometry
Method: ESI-MS (Positive Mode)

Expected Ion:

(Free base mass + 1)

Fragmentation: Loss of cyclopropylmethyl group or ring opening may be observed at higher

collision energies.

Medicinal Chemistry Applications
The 4-(Cyclopropylmethyl)-2-morpholinemethanamine scaffold acts as a "privileged structure"

in neuropharmacology.

Pharmacophore Mapping
The molecule mimics the tyramine or phenethylamine backbone constrained within a ring, with

the N-substituent dictating receptor subtype selectivity.

Opioid Receptors (MOR/KOR/DOR): The N-cyclopropylmethyl group is critical for antagonist

activity (e.g., Naltrexone, Diprenorphine). This scaffold allows researchers to attach various

"message" domains to the primary amine to probe the receptor's accessory binding pockets.

Sigma-1 Receptors: High affinity for Sigma-1 is often driven by an N-alkylated amine flanked

by hydrophobic regions. This scaffold fits the pharmacophore perfectly.

Dopamine D3 Receptors: Linked via the primary amine to an aryl amide, this scaffold can

serve as the "basic head group" required for ionic interaction with Aspartate-110 in the D3
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binding site.

SAR Logic (Structure-Activity Relationship)
Modification Effect on Activity

N-Cyclopropylmethyl
Increases metabolic stability; enhances

antagonist potency at Opioid/D3 sites.

Morpholine Oxygen
Acts as a hydrogen bond acceptor; improves

solubility compared to piperidine.

Primary Amine (C2)

"Vector" for library expansion. Acylation here

determines the drug's specific target (e.g.,

amide linkage to indole for D3 selectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bocsci.com [bocsci.com]

2. taylorandfrancis.com [taylorandfrancis.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31512284/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F31512284%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC5935532%2F
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.benchchem.com/product/b6282981?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bocsci.com/4-cyclopropylmethyl-2-morpholinemethanamine-cas-141815-15-8-item-251746.html
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Morpholine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6282981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. alfa-chemistry.com [alfa-chemistry.com]

4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

5. Morpholine as a privileged structure: A review on the medicinal chemistry and
pharmacological activity of morpholine containing bioactive molecules - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Profile: 4-(Cyclopropylmethyl)-2-
morpholinemethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6282981/docs#technical-profile-4-cyclopropylmethyl-
2-morpholinemethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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